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Compound of Interest

Compound Name: Allyl phenoxyacetate

Cat. No.: B160265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for allyl
phenoxyacetate, a compound of interest in various chemical and pharmaceutical research

fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound

identification, structural elucidation, and quality control.

Data Presentation
The spectral data for allyl phenoxyacetate is summarized in the following tables for clarity and

ease of comparison.

Table 1: ¹H NMR Spectral Data of Allyl Phenoxyacetate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.32 - 7.28 m 2H Ar-H

7.01 - 6.97 m 1H Ar-H

6.93 - 6.90 m 2H Ar-H

5.97 ddt 17.2, 10.5, 5.6 1H -CH=CH₂

5.35 dq 17.2, 1.5 1H =CH₂ (trans)

5.27 dq 10.5, 1.4 1H =CH₂ (cis)

4.69 s 2H O-CH₂-C=O

4.66 dt 5.6, 1.4 2H O-CH₂-CH=

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of Allyl Phenoxyacetate
Chemical Shift (δ) ppm Carbon Type Assignment

168.9 C=O Ester Carbonyl

157.7 C Ar-C-O

131.8 CH -CH=CH₂

129.5 CH Ar-CH

121.8 CH Ar-CH

118.9 CH₂ =CH₂

114.7 CH Ar-CH

66.0 CH₂ O-CH₂-CH=

65.4 CH₂ O-CH₂-C=O

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
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Table 3: IR Spectral Data of Allyl Phenoxyacetate.[1]
Wavenumber (cm⁻¹) Intensity Assignment

3070 Medium
=C-H Stretch (Aromatic &

Alkene)

2985, 2920 Medium -C-H Stretch (Aliphatic)

1760 Strong C=O Stretch (Ester)

1600, 1495 Strong C=C Stretch (Aromatic)

1210 Strong C-O Stretch (Ester)

1170 Strong C-O-C Stretch (Ether)

990, 930 Strong =C-H Bend (Alkene)

750, 690 Strong C-H Bend (Aromatic)

Sample preparation: Neat liquid.

Table 4: Mass Spectrometry Data of Allyl
Phenoxyacetate

m/z Relative Intensity (%) Proposed Fragment Ion

192 25 [M]⁺ (Molecular Ion)

107 100 [C₆H₅OCH₂]⁺

77 60 [C₆H₅]⁺

41 45 [C₃H₅]⁺ (Allyl cation)

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR Spectroscopy

Sample Preparation: A sample of allyl phenoxyacetate (approximately 10-20 mg) is

dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm),

although modern spectrometers can reference the residual solvent peak.

Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard single-pulse

experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are

co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width of around 220 ppm is used. Due to the low natural abundance of ¹³C, a larger

number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are

required to obtain a spectrum with an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier

transform. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts

are referenced to TMS or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: As allyl phenoxyacetate is a liquid at room temperature, the IR

spectrum is conveniently recorded using the neat liquid. A drop of the sample is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin

film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The

sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16

to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The

final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Introduction: A dilute solution of allyl phenoxyacetate in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification.

Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas

phase are bombarded with a beam of electrons with an energy of 70 eV. This causes the

molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization
The following diagrams illustrate the logical relationships and experimental workflows described

in this guide.
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Spectroscopic analysis workflow for allyl phenoxyacetate.
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Structural information derived from different spectroscopic techniques.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of
Allyl Phenoxyacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160265#allyl-phenoxyacetate-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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